molecular formula C17H12F2O4S B069308 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone CAS No. 162011-83-8

3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone

Cat. No. B069308
CAS RN: 162011-83-8
M. Wt: 350.3 g/mol
InChI Key: INRQTVDUZFESAO-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone, also known as DFPF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DFPF is a member of the furanone family of compounds, which are known for their diverse biological activities. In

Scientific Research Applications

3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, drug discovery, and chemical biology. 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone has been shown to have antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential as a selective estrogen receptor modulator (SERM) and for its ability to inhibit the activity of the enzyme acetylcholinesterase.

Mechanism of Action

The exact mechanism of action of 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone is not fully understood, but it is believed to work by interacting with specific molecular targets in cells. 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone has been shown to bind to the estrogen receptor and inhibit the activity of acetylcholinesterase. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone has also been shown to have antimicrobial activity against a variety of bacterial strains. In addition, 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone has been shown to have anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone has several advantages for use in lab experiments. It is stable under a wide range of conditions and can be easily synthesized using standard organic chemistry techniques. 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone is also relatively inexpensive compared to other compounds with similar biological activities. However, 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can limit its effectiveness in some assays. In addition, 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.

Future Directions

There are several future directions for research on 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone. One area of interest is the development of 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the development of 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone-based SERMs for the treatment of estrogen receptor-positive breast cancer. Additionally, further research is needed to understand the safety and efficacy of 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone in humans.

properties

CAS RN

162011-83-8

Product Name

3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone

Molecular Formula

C17H12F2O4S

Molecular Weight

350.3 g/mol

IUPAC Name

4-(3,4-difluorophenyl)-3-(4-methylsulfonylphenyl)-2H-furan-5-one

InChI

InChI=1S/C17H12F2O4S/c1-24(21,22)12-5-2-10(3-6-12)13-9-23-17(20)16(13)11-4-7-14(18)15(19)8-11/h2-8H,9H2,1H3

InChI Key

INRQTVDUZFESAO-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC(=C(C=C3)F)F

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC(=C(C=C3)F)F

Other CAS RN

162011-83-8

synonyms

3-(3,4-difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone
3-(3,4-difluorophenyl)4-(4-(methylsulfonyl)phenyl)-2-(5H)-furanone
Merck Frosst Tricyclic
MF tricyclic
MF-tricyclic

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,4-difluorophenylacetic acid (ALDRICH CHIMICAL) (10 g) and 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone (Example 9, Step 1) (17.3 g) in acetonitrile (200 mL) at room temperature was added slowly triethylamine (20.2 mL). After 1 h at room temperature, the mixture was cooled in an ice bath and treated with 17.4 mL of DBU. After 2 h at 0° C., the mixture was treated with 200 mL of 1N HCl and the product was extracted with EtOAc, dried over Na2SO4 and concentrated. The residue was applied on top of a silica gel plug (sintered glass funnel) eluted with 75% EtOAc/hexane, giving after evaporation of the solvent and swish in ethyl acetate, 10 g of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20.2 mL
Type
solvent
Reaction Step One
Name
Quantity
17.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

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